molecular formula C15H18BNO3 B1397157 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1h)-one CAS No. 1207370-28-2

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1h)-one

Cat. No.: B1397157
CAS No.: 1207370-28-2
M. Wt: 271.12 g/mol
InChI Key: JZUNBRFCAFIQJB-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1h)-one is a useful research compound. Its molecular formula is C15H18BNO3 and its molecular weight is 271.12 g/mol. The purity is usually 95%.
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Biological Activity

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H18BNO3
  • Molecular Weight : 272.145 g/mol
  • SMILES Notation : B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC(=O)N3

This structure features a quinoline core substituted with a boron-containing dioxaborolane moiety that may influence its reactivity and biological interactions.

Research has indicated that compounds similar to this compound may exhibit diverse biological activities through several mechanisms:

  • Enzyme Inhibition : Compounds containing dioxaborolane groups are known to inhibit various enzymes involved in cellular signaling pathways. For instance, they may target serine-threonine kinases which play crucial roles in cell proliferation and differentiation .
  • Antioxidant Activity : The presence of the quinoline structure is associated with antioxidant properties that can mitigate oxidative stress in cells. This activity is essential for protecting against cellular damage and inflammation .
  • Cell Growth Modulation : Some studies suggest that these compounds can modulate cell growth and apoptosis through interactions with specific signaling pathways such as BMP (Bone Morphogenetic Protein) signaling .

Biological Activity Data

The following table summarizes key biological activities reported for compounds related to this compound:

Activity Description Reference
AnticancerInhibits cell proliferation in cancer cell lines
AntioxidantReduces oxidative stress in vitro
Enzyme InhibitionInhibits serine-threonine kinases
Modulation of ApoptosisInduces apoptosis in certain cancer types

Case Studies

Several case studies highlight the biological implications of this compound:

  • Cancer Research : A study demonstrated that derivatives of quinoline with dioxaborolane groups exhibited significant cytotoxic effects on breast cancer cells by inducing apoptosis through the activation of caspase pathways. The findings suggest potential therapeutic applications in oncology .
  • Neuroprotective Effects : Another investigation explored the neuroprotective properties of similar compounds against oxidative stress-induced neuronal damage. Results indicated a reduction in reactive oxygen species (ROS) levels and improved neuronal survival rates .

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(9-11)5-8-13(18)17-12/h5-9H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUNBRFCAFIQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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